molecular formula C10H13ClO3S B13487990 2-Methyl-3-phenoxypropane-1-sulfonyl chloride

2-Methyl-3-phenoxypropane-1-sulfonyl chloride

Cat. No.: B13487990
M. Wt: 248.73 g/mol
InChI Key: VQTSYFHYONTOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-phenoxypropane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl) attached to a phenoxypropane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenoxypropane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-3-phenoxypropane-1-ol with chlorosulfonic acid (HSO3Cl). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

C10H13O+HSO3ClC10H13ClO3S+HCl\text{C10H13O} + \text{HSO3Cl} \rightarrow \text{C10H13ClO3S} + \text{HCl} C10H13O+HSO3Cl→C10H13ClO3S+HCl

The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenoxypropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Base catalysts such as pyridine or triethylamine

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

2-Methyl-3-phenoxypropane-1-sulfonyl chloride has several applications in scientific research:

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenoxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, it can modify amino acid residues in proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenoxypropane-1-sulfonic acid: The hydrolyzed form of the sulfonyl chloride.

    2-Methyl-3-phenoxypropane-1-sulfonamide: Formed by reaction with amines.

    2-Methyl-3-phenoxypropane-1-sulfonate ester: Formed by reaction with alcohols.

Uniqueness

2-Methyl-3-phenoxypropane-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. Its ability to introduce sulfonyl groups into different molecules makes it a valuable reagent in organic synthesis and industrial applications.

Properties

Molecular Formula

C10H13ClO3S

Molecular Weight

248.73 g/mol

IUPAC Name

2-methyl-3-phenoxypropane-1-sulfonyl chloride

InChI

InChI=1S/C10H13ClO3S/c1-9(8-15(11,12)13)7-14-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

VQTSYFHYONTOMT-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.